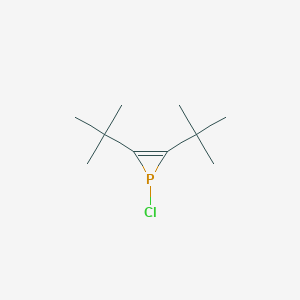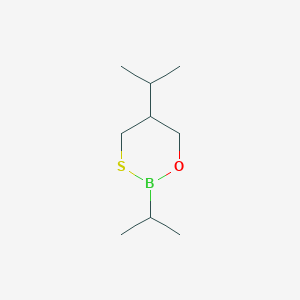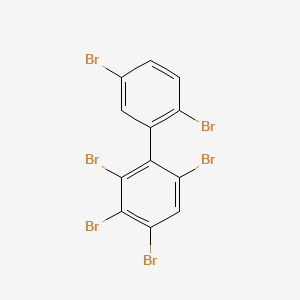
Ethenyl(methyl)phosphinic isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(methyl)phosphinic isocyanate is an organophosphorus compound characterized by the presence of both ethenyl and methyl groups attached to a phosphinic isocyanate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenyl(methyl)phosphinic isocyanate can be synthesized through various methods. One common approach involves the reaction of ethenylphosphinic acid with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Another method involves the use of triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone in acetonitrile to convert alcohols, thiols, and trimethylsilyl ethers into isocyanates .
Industrial Production Methods
Industrial production of this compound often relies on the phosgene process, which involves the reaction of phosgene with appropriate precursors. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation and oxidation carbonylation methods, which offer safer and more environmentally friendly production routes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl(methyl)phosphinic isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include phosphinic acids, amines, and substituted phosphinic derivatives. These products have various applications in different fields, making this compound a versatile compound.
Wissenschaftliche Forschungsanwendungen
Ethenyl(methyl)phosphinic isocyanate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of ethenyl(methyl)phosphinic isocyanate involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including polymer synthesis and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethenyl(methyl)phosphinic isocyanate include:
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Ethenylphosphinic acid: Used as a precursor in the synthesis of various organophosphorus compounds.
Phosphinic acids: A broad class of compounds with diverse applications in chemistry and biology
Uniqueness
This compound is unique due to the presence of both ethenyl and methyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for specialized applications where other similar compounds may not be suitable.
Eigenschaften
| 113419-09-3 | |
Molekularformel |
C4H6NO2P |
Molekulargewicht |
131.07 g/mol |
IUPAC-Name |
1-[isocyanato(methyl)phosphoryl]ethene |
InChI |
InChI=1S/C4H6NO2P/c1-3-8(2,7)5-4-6/h3H,1H2,2H3 |
InChI-Schlüssel |
BXHVJZNLIQULLT-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C=C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)


